molecular formula C23H19N5O B11971364 3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11971364
M. Wt: 381.4 g/mol
InChI Key: VGEPGLZAKBXCEZ-AFUMVMLFSA-N
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Description

3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of acenaphthylene, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the acenaphthylene moiety: This can be achieved through cyclization reactions starting from naphthalene derivatives.

    Synthesis of the pyrazole ring: This often involves the condensation of hydrazine with a 1,3-diketone.

    Coupling of the pyridine and pyrazole units: This step may involve the use of coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acenaphthylene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.

Industry

    Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-dihydroacenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(acenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H19N5O/c1-14(15-9-11-24-12-10-15)25-28-23(29)21-13-20(26-27-21)18-8-7-17-6-5-16-3-2-4-19(18)22(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

VGEPGLZAKBXCEZ-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=NC=C5

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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